

A Comparative Guide to LO to IF Isolation in the CMD178 RF Mixer

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CMD178	
Cat. No.:	B12422540	Get Quote

For researchers, scientists, and professionals in drug development utilizing sensitive RF equipment, ensuring signal integrity is paramount. In the realm of frequency mixing, the isolation between the local oscillator (LO) and the intermediate frequency (IF) ports of a mixer is a critical parameter. This guide provides a detailed comparison of the LO to IF isolation performance of the Qorvo **CMD178**, a double-balanced mixer die, against other alternatives in the market. Furthermore, it outlines a comprehensive experimental protocol for verifying this key specification.

Performance Comparison

The **CMD178** is a general-purpose double-balanced mixer designed for up and down-converting applications, operating with an LO drive level as low as +9 dBm.[1] Its high isolation characteristics are attributed to optimized balun structures.[1] A comparison with other commercially available mixers highlights its competitive performance in LO to IF isolation.

Part Number	Manufacture r	RF Frequency Range (GHz)	LO Frequency Range (GHz)	IF Frequency Range (GHz)	Typical LO to IF Isolation (dB)
CMD178	Qorvo	11 - 21	11 - 21	DC - 6	45[1]
CMD178C3	Qorvo	11 - 20	11 - 21	DC - 6	45[2]
НМС557А	Analog Devices	2.5 - 7.0	2.5 - 7.0	DC - 3	35[3]
M1-1020	Marki Microwave	10 - 20	10 - 20	DC - 4	Not specified
gMDR0035	Gotmic	Not Specified	70 - 85	DC - 6	Not Specified

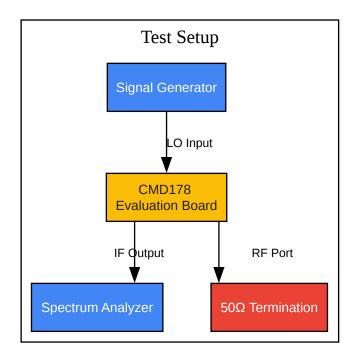
Note: The data presented is based on publicly available datasheets and may vary depending on specific operating conditions.

Experimental Protocol: Measuring LO to IF Isolation

This section details the methodology for accurately measuring the LO to IF isolation of the **CMD178** or any similar RF mixer. LO to IF isolation is a measure of the attenuation of the LO signal as it travels from the LO port to the IF port.[4]

Required Equipment:

- Signal Generator: Capable of producing a stable signal at the desired LO frequency and power level.
- Spectrum Analyzer: To measure the power of the leaked LO signal at the IF port.
- CMD178 Evaluation Board or custom test fixture.
- 50 Ω Terminations: For terminating the unused RF port.
- Coaxial Cables: Low-loss cables appropriate for the operating frequencies.
- DC Power Supply: To bias the device if required (not necessary for the passive CMD178).


Step-by-Step Procedure:

- Setup Calibration: Calibrate the spectrum analyzer and the signal generator to ensure accurate power measurements.
- Device Connection:
 - Connect the output of the signal generator to the LO port of the CMD178 evaluation board.
 - Connect the IF port of the CMD178 to the input of the spectrum analyzer.
 - \circ Terminate the RF port with a 50 Ω load.
- Signal Application:
 - Set the signal generator to the desired LO frequency (e.g., 15 GHz) and a power level of +13 dBm, as specified in the CMD178 datasheet.
- · Measurement:
 - Configure the spectrum analyzer to center on the LO frequency.
 - Measure the power of the LO signal that has leaked to the IF port. This is the "leaked power."
- Calculation:
 - The LO to IF isolation in dB is calculated as the difference between the input LO power and the measured leaked power at the IF port.
 - Isolation (dB) = LO Input Power (dBm) Leaked Power at IF Port (dBm)

Visualizing the Workflow

To further clarify the experimental process and the logical relationships in the measurement setup, the following diagrams are provided.

Click to download full resolution via product page

Figure 1. Experimental setup for LO to IF isolation measurement.

Click to download full resolution via product page

Figure 2. Logical flow for calculating LO to IF isolation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. CMD178 - Qorvo [qorvo.com]

- 2. CMD178C3 Qorvo [qorvo.com]
- 3. analog.com [analog.com]
- 4. rfwireless-world.com [rfwireless-world.com]
- To cite this document: BenchChem. [A Comparative Guide to LO to IF Isolation in the CMD178 RF Mixer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422540#testing-lo-to-if-isolation-of-the-cmd178]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com